Cas no 55116-00-2 ((3S,5S)-1-benzyl-3,5-dimethylpiperazine)

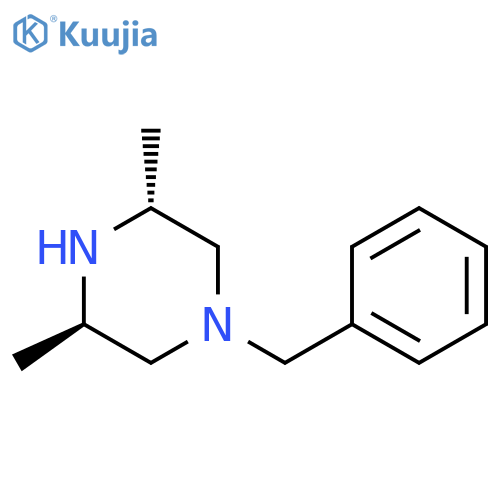

55116-00-2 structure

商品名:(3S,5S)-1-benzyl-3,5-dimethylpiperazine

CAS番号:55116-00-2

MF:C13H20N2

メガワット:204.311303138733

MDL:MFCD11973744

CID:5248856

(3S,5S)-1-benzyl-3,5-dimethylpiperazine 化学的及び物理的性質

名前と識別子

-

- (3R,5R)-1-benzyl-3,5-dimethylpiperazine

- (3S,5S)-1-benzyl-3,5-dimethylpiperazine

-

- MDL: MFCD11973744

- インチ: 1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m1/s1

- InChIKey: HTDQGGNOPNSEKT-VXGBXAGGSA-N

- ほほえんだ: N1(CC2=CC=CC=C2)C[C@@H](C)N[C@H](C)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

(3S,5S)-1-benzyl-3,5-dimethylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-265866-1.0g |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine |

55116-00-2 | 1.0g |

$1528.0 | 2023-03-01 | ||

| Enamine | EN300-265866-5g |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine |

55116-00-2 | 5g |

$4012.0 | 2023-09-13 | ||

| Enamine | EN300-265866-10g |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine |

55116-00-2 | 10g |

$5044.0 | 2023-09-13 | ||

| Enamine | EN300-265866-5.0g |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine |

55116-00-2 | 5.0g |

$4012.0 | 2023-03-01 | ||

| Enamine | EN300-265866-10.0g |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine |

55116-00-2 | 10.0g |

$5044.0 | 2023-03-01 | ||

| Enamine | EN300-265866-1g |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine |

55116-00-2 | 1g |

$1528.0 | 2023-09-13 | ||

| Enamine | EN300-265866-2.5g |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine |

55116-00-2 | 2.5g |

$3168.0 | 2023-09-13 |

(3S,5S)-1-benzyl-3,5-dimethylpiperazine 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

55116-00-2 ((3S,5S)-1-benzyl-3,5-dimethylpiperazine) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量